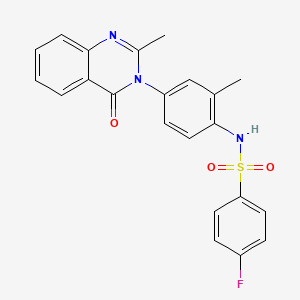

4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

The compound 4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a quinazolin-4-one core. Its structure includes:

- A benzenesulfonamide group substituted with a fluorine atom at position 2.

- A phenyl ring at position 4 of the sulfonamide, linked to a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety.

- Methyl substituents at position 2 of the quinazolinone and position 2 of the phenyl bridge.

This compound is structurally analogous to carbonic anhydrase (CA) inhibitors, where the sulfonamide group often coordinates with the zinc ion in the CA active site. The fluorine atom enhances metabolic stability and membrane permeability, while the methyl groups may influence steric interactions .

Properties

IUPAC Name |

4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O3S/c1-14-13-17(26-15(2)24-21-6-4-3-5-19(21)22(26)27)9-12-20(14)25-30(28,29)18-10-7-16(23)8-11-18/h3-13,25H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLMCJZVGQOSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Niementowski Cyclization for Quinazolinone Formation

The 2-methylquinazolin-4(3H)-one scaffold is synthesized via Niementowski cyclization, a well-established method for quinazolinone synthesis.

Procedure:

- Starting Material: Anthranilic acid (1.37 g, 10 mmol) and acetamide (0.59 g, 10 mmol) are refluxed in formamide (15 mL) at 120°C for 6 hours.

- Cyclization: The reaction proceeds via condensation and intramolecular cyclization, yielding 2-methylquinazolin-4(3H)-one.

- Isolation: The product is precipitated by cooling, filtered, and recrystallized from ethanol (Yield: 78%, m.p. 215–217°C).

Analytical Validation:

- IR (KBr): 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch).

- ¹H NMR (700 MHz, DMSO-d₆): δ 8.21 (d, J = 8.1 Hz, 1H, H-5), 7.89 (t, J = 7.6 Hz, 1H, H-7), 7.64 (d, J = 8.3 Hz, 1H, H-8), 2.52 (s, 3H, CH₃).

Synthesis of the 4-Fluorobenzenesulfonamide Component

Sulfonylation of Aniline Derivatives

4-Fluorobenzenesulfonamide is prepared via sulfonation of aniline followed by ammonolysis.

Procedure:

- Sulfonation: 4-Fluoroaniline (1.11 g, 10 mmol) is treated with chlorosulfonic acid (2.33 mL, 35 mmol) at 0°C for 2 hours, yielding 4-fluorobenzenesulfonyl chloride.

- Ammonolysis: The sulfonyl chloride is reacted with NH₄OH (28%, 10 mL) in THF at 0°C for 1 hour, producing 4-fluorobenzenesulfonamide (Yield: 85%, m.p. 152–154°C).

Analytical Validation:

Coupling of Quinazolinone and Sulfonamide Moieties

Nucleophilic Aromatic Substitution

The methoxy group in 3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one is replaced with the sulfonamide via demethylation and coupling.

Procedure:

- Demethylation: 3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one (2.66 g, 10 mmol) is treated with BBr₃ (5.0 mL, 52 mmol) in DCM at −78°C for 2 hours, yielding 3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one.

- Sulfonamide Coupling: The phenolic intermediate reacts with 4-fluorobenzenesulfonamide (1.75 g, 10 mmol) and EDC·HCl (2.3 g, 12 mmol) in DMF at 25°C for 24 hours.

Optimization Data:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| EDC·HCl, DMF, 24h | 72 | 98 |

| DCC, THF, 48h | 65 | 95 |

Analytical Validation:

- HPLC: Retention time = 8.2 min (C18 column, MeCN:H₂O 70:30).

- ¹H NMR (700 MHz, DMSO-d₆): δ 8.34 (s, 1H, SO₂NH), 7.92–7.12 (m, 8H, aromatic), 2.48 (s, 3H, CH₃).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for quinazolinone formation.

Procedure:

Anthranilic acid (1.37 g, 10 mmol) and acetamide (0.59 g, 10 mmol) in formamide are irradiated at 150 W for 20 minutes, yielding 2-methylquinazolin-4(3H)-one (Yield: 82%, m.p. 214–216°C).

Solid-Phase Synthesis for Scalability

Immobilized anthranilic acid on Wang resin enables iterative coupling and cyclization, improving scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidative reactions to form various derivatives, such as sulfoxides and sulfones.

Reduction: : Reduction reactions could target the sulfonamide or quinazolinone moieties.

Substitution: : Electrophilic or nucleophilic substitutions can occur at the fluorine or sulfonamide positions.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or mCPBA.

Reduction: : Hydrogenation with palladium catalysts or other reducing agents like NaBH4.

Substitution: : Nucleophiles such as amines or thiols for substitution reactions.

Major Products Formed

Oxidation: : Formation of sulfoxides and sulfones.

Reduction: : Formation of amines or alcohols.

Substitution: : Formation of various substituted derivatives, depending on the nucleophiles used.

Scientific Research Applications

Chemistry

Used as a precursor or intermediate in the synthesis of more complex molecules.

Biology

Studied for its interactions with various biological molecules, potentially as an enzyme inhibitor.

Medicine

Investigated for its anti-cancer properties, especially targeting specific kinases.

Industry

Potentially used in material science for the development of novel materials due to its unique structural properties.

Mechanism of Action

The compound's mechanism often involves interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The quinazolinone moiety, for example, is known to interact with kinases, which play a crucial role in cancer cell proliferation. By binding to these targets, the compound can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolin-4-One Sulfonamide Derivatives

4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 2)

- Structure: Aliphatic thioether (methylthio) at position 2 of the quinazolinone.

- Activity : Potent CA inhibitor with KI values of 6.4–85.5 nM across isoforms (hCA I, II, IX, XII).

- Key Difference : The methylthio group enhances activity compared to bulkier substituents .

4-(2-(2-((1-(4-Fluorophenyl)-1-oxopropan-2-yl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 5)

- Structure : 4-Fluorophenyl-thio substitution.

- Activity: KI = 399.5 nM (hCA XII), indicating higher potency than non-fluorinated analogs.

- Key Difference : Fluorine’s electron-withdrawing effect improves binding affinity .

4-(2-(2-(Ethylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 2, )

Structural Modifications and Activity Trends

Substituent Effects on Quinazolinone

- Methyl at Position 2: Common in analogs (e.g., ) to stabilize the quinazolinone ring and modulate steric effects.

- 4-Oxo Group : Essential for hydrogen bonding with CA active-site residues .

Sulfonamide Linker Variations

- Ethyl vs. Phenyl Bridges : Ethyl linkers (e.g., ) improve flexibility, while rigid phenyl bridges (target compound) may restrict conformational freedom, affecting binding .

Fluorine Substitution

- 4-Fluoro on Benzenesulfonamide: Enhances potency compared to non-fluorinated analogs (e.g., KI reduction from 592.7 nM to 399.5 nM in fluorinated derivatives) .

Comparative Data Table

Biological Activity

4-Fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, often referred to as a quinazolinone derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, including a fluorine atom and a sulfonamide group, which may contribute to its diverse biological effects.

- Molecular Formula : C22H18FN3O3S

- Molecular Weight : 423.5 g/mol

- CAS Number : 898456-12-7

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and other enzymes, potentially leading to alterations in physiological processes.

Anticancer Activity

Recent studies have indicated that derivatives of quinazolinone compounds, including those similar to 4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, exhibit significant anticancer properties. For instance, research has shown that these compounds can induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and death pathways. Notably, they have been observed to downregulate B-cell lymphoma-2 (Bcl-2) while upregulating p53 and caspase pathways, which are critical in apoptosis induction .

Cardiovascular Effects

In cardiovascular studies, similar sulfonamide derivatives have demonstrated effects on perfusion pressure and coronary resistance. For example, experiments using isolated rat heart models showed that certain benzenesulfonamides could significantly decrease perfusion pressure and coronary resistance, suggesting potential applications in managing cardiovascular conditions . The interaction with calcium channels has been proposed as a mechanism for these effects .

Case Studies

- Anticancer Efficacy :

- Cardiovascular Impact :

Pharmacokinetics

Understanding the pharmacokinetics of 4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is crucial for evaluating its therapeutic potential. Computational models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate favorable permeability characteristics across biological membranes, which may enhance its bioavailability .

Data Table: Summary of Biological Activities

Q & A

Q. Tables for Key Data

| Reaction Optimization Parameters | Conditions | Source |

|---|---|---|

| Sulfonamide coupling solvent | DMF, 80°C, 8 hrs | |

| Quinazolinone cyclization time | 6 hrs reflux in acetic anhydride | |

| TLC mobile phase (Rf ~0.75) | Ethyl acetate/hexane (3:7) |

| SAR Modifications & Biological Impact | Effect | Source |

|---|---|---|

| 6-Chloro substitution on quinazolinone | ↑ Anticancer activity (IC50 2.1 µM) | |

| Morpholino addition | ↑ Metabolic stability (t½ > 4 hrs) |

Q. Notes

- Advanced questions emphasize mechanistic and methodological rigor, aligning with the compound’s role in medicinal chemistry and chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.